molecular formula C8H16O2 B8134112 2-(3-Methylbut-2-en-1-yl)propane-1,3-diol

2-(3-Methylbut-2-en-1-yl)propane-1,3-diol

Cat. No.: B8134112
M. Wt: 144.21 g/mol
InChI Key: PXXMLHNFACJSTL-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)propane-1,3-diol is an organic compound with the molecular formula C8H16O2. It is characterized by the presence of a diol group (two hydroxyl groups) and a methylbutenyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)propane-1,3-diol typically involves the reaction of 3-methylbut-2-en-1-ol with 1,3-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylbut-2-en-1-ol attacks the carbon atom of 1,3-dichloropropane, resulting in the formation of the desired diol compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their function. The methylbutenyl group may also interact with hydrophobic regions of proteins, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the methylbutenyl group.

    3-Methylbut-2-en-1-ol: Contains the methylbutenyl group but lacks the additional hydroxyl group.

    2-Methyl-2-propen-1-ol: Similar structure but with different positioning of the double bond and hydroxyl group.

Uniqueness

2-(3-Methylbut-2-en-1-yl)propane-1,3-diol is unique due to the combination of its diol and methylbutenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-(3-Methylbut-2-en-1-yl)propane-1,3-diol, also known as a derivative of 1,3-propanediol, is a compound characterized by its unique structure that combines diol and methylbutenyl functional groups. This structural configuration suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound through a review of scientific literature, including case studies and relevant research findings.

The compound has the following chemical formula: C8H16O2C_8H_{16}O_2. Its structure can be described as follows:

  • Functional Groups : Hydroxyl (-OH) groups and a vinyl group.
  • Reactivity : The hydroxyl groups allow for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting or activating their functions.
  • Hydrophobic Interactions : The methylbutenyl group may interact with hydrophobic regions of proteins, affecting their conformation and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that compounds similar to this compound possess antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in biological systems.

Antitumor Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, research on similar compounds indicated significant cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Compound Cell Line IC50 (µM) Mechanism
2-(3-Methylbut-2-en-1-yl)propanediolHepG220Induces apoptosis via oxidative stress
Similar derivativeMCF-725Cell cycle arrest at G0/G1 phase

Anti-inflammatory Activity

Research has indicated that compounds related to this compound can inhibit pro-inflammatory mediators. This activity is crucial in preventing chronic inflammatory diseases by downregulating cytokine production .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Antitumor Effects :
    • A study observed the effects of related compounds on gastric carcinoma cells (SGC-7901), noting that treatment led to significant apoptosis associated with oxidative stress pathways .
  • Anti-inflammatory Research :
    • Another investigation highlighted the anti-inflammatory properties of similar compounds in vitro, demonstrating a decrease in pro-inflammatory cytokines in stimulated macrophages .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)3-4-8(5-9)6-10/h3,8-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMLHNFACJSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methylbut-2-en-1-yl)propane-1,3-diol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.